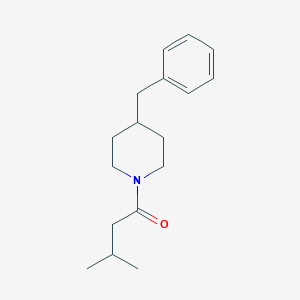

![molecular formula C14H16ClN5O B5543464 2-[5-(2-氯苯基)-2H-四唑-2-基]-N-环戊基乙酰胺](/img/structure/B5543464.png)

2-[5-(2-氯苯基)-2H-四唑-2-基]-N-环戊基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound "2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide" represents a class of tetrazole derivatives known for their diverse chemical reactions, significant physical and chemical properties, and potential biological activities. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, which offer a rich chemistry due to their structural similarity to carboxylic acids and their ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to "2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide," often involves cyclization reactions and the use of sodium azide for the introduction of the tetrazole ring. These methods provide access to a wide range of tetrazole-based compounds with different substituents and structural features, enabling the exploration of their diverse chemical and physical properties (Kerru et al., 2019).

Molecular Structure Analysis

Tetrazole derivatives exhibit planar tetrazole rings with varying degrees of conjugation and substitution patterns. The structural analysis often involves X-ray crystallography, providing insights into their molecular geometry, bond lengths, angles, and intermolecular interactions. Such studies reveal the importance of substituents in determining the overall molecular structure and potential binding interactions in biological systems (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, depending on the nature of the substituents and the reaction conditions. These reactions are crucial for the functionalization of the tetrazole ring and the introduction of different chemical groups, affecting the compound's reactivity and potential applications.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of halogen substituents, like chloro groups, can affect these properties by altering intermolecular forces and crystal packing patterns. Studies using single-crystal X-ray diffraction provide detailed information on the crystallographic parameters and solid-state structure of these compounds (Boechat et al., 2011).

科学研究应用

分子结构和对接研究

四唑衍生物的分子结构已使用 X 射线晶体学和对接研究进行了研究,以了解它们在酶活性位点内的取向和相互作用。例如,关于四唑衍生物的对接研究和晶体结构的研究探索了它们作为 COX-2 抑制剂的潜力,突出了此类化合物在设计具有特定靶标相互作用的药物中的用途 (Al-Hourani 等人,2015 年)。

光谱和量子力学研究

另一个应用领域涉及光谱和量子力学研究,以分析苯并噻唑啉酮乙酰胺类似物的振动光谱、电子性质和光收集效率。这些化合物显示出在染料敏化太阳能电池 (DSSC) 中作为光敏剂的潜力,表明类似的乙酰胺衍生物在可再生能源技术中的作用 (Mary 等人,2020 年)。

合成和作为腐蚀抑制剂的评估

乙酰胺衍生物也已被合成并评估其作为腐蚀抑制剂的有效性,这是材料科学中旨在保护金属免受腐蚀的关键领域。这项研究展示了此类化合物在延长金属基结构和部件寿命方面的实际应用 (Yıldırım & Çetin,2008 年)。

Ugi 四组分缩合

Ugi 四组分缩合过程是有机合成中的一种多功能工具,可以产生多种化合物,包括乙酰胺衍生物。此协议是合成药物化合物的基础,展示了乙酰胺衍生物在药物开发中的广泛用途 (Marcaccini & Torroba,2007 年)。

抗炎和分子对接研究

四唑基和硫代-N-噻唑基乙酰胺的合成、抗炎特性和分子对接的研究提出了另一个重要应用。这些化合物因其活性超过布洛芬等参考药物而被发现,进一步说明了四唑和乙酰胺衍生物的药学相关性 (Chaban 等人,2021 年)。

属性

IUPAC Name |

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-12-8-4-3-7-11(12)14-17-19-20(18-14)9-13(21)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVFAVUZLQBOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

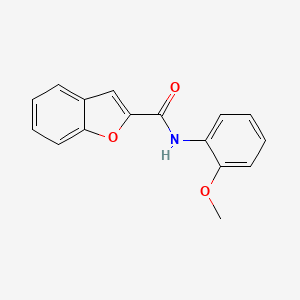

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

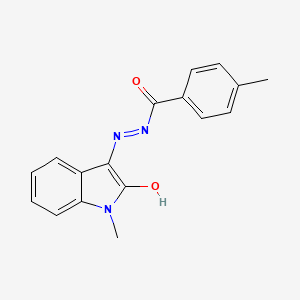

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)

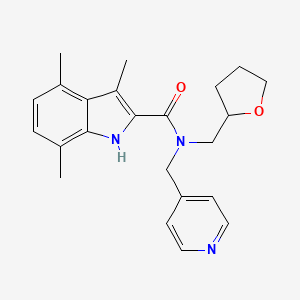

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)